多粘菌素A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Colistin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the structure-activity relationships of cyclic polypeptides.

Biology: Employed in research on bacterial cell membrane interactions and mechanisms of antibiotic resistance.

Medicine: Utilized in the development of new antibiotics and as a treatment for multidrug-resistant infections.

Industry: Applied in the formulation of veterinary medicines and as a preservative in certain industrial processes .

作用机制

Target of Action

Colistin A, also known as Polymyxin E1, primarily targets the bacterial cell membrane of Gram-negative bacteria . The primary targets are the phosphates of lipid A on the bacterial outer membrane .

Mode of Action

Colistin A acts as a surface active agent, penetrating and disrupting the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal . It competitively displaces divalent cations from the phosphate groups of membrane lipids, leading to disruption of the outer cell membrane, leakage of intracellular contents, and bacterial death .

Biochemical Pathways

Colistin A disrupts the bacterial cell membrane, causing lethality . Its antimicrobial activity stems from electrostatic exchanges between the phosphates of lipid A on the bacterial outer membrane and the cationic Dab (diaminobutyric acid) residue on colistin . This leads to the insertion of the polymyxin molecule into the membrane .

Pharmacokinetics

Colistin A is administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously, or as colistin sulfate when used orally . Due to its large molecular weight and its cationic properties at physiological pH, colistin passes through physiological membranes poorly and is mainly distributed within the extracellular space . Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .

Result of Action

The result of Colistin A’s action is the disruption of the bacterial cell membrane, leading to the leakage of intracellular contents and bacterial death . This effect is bactericidal .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Colistin A. For example, the prevalence of colistin resistance is higher in certain regions of the world . The resistance of bacteria to colistin is increasing worldwide in parallel to its clinical and veterinary uses . A plasmid-mediated resistance mechanism (MCR-1) was recently described in animals and humans . In vitro, bacteria develop various resistance mechanisms rapidly when exposed to colistin .

生化分析

Biochemical Properties

Colistin A interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal . There is also evidence that polymyxins, like Colistin A, enter the cell and precipitate cytoplasmic components, primarily ribosomes .

Cellular Effects

Colistin A has a strong affinity to bind to the lipopolysaccharide (LPS) of Gram-negative bacilli . The lipid A plays a crucial role in bacterial permeability and exchange with the cell exterior . The intracellular accumulation of Colistin A induces mitochondrial and endoplasmic reticulum stress, leading to toxic cellular effects . This mechanism leads to cellular lysis and acute tubular necrosis .

Molecular Mechanism

Colistin A is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal . There is also evidence that polymyxins, like Colistin A, enter the cell and precipitate cytoplasmic components, primarily ribosomes .

Temporal Effects in Laboratory Settings

The emergence of Colistin A resistance in various geographic regions results from the high administration of Colistin A in clinical and veterinary settings . Colistin A resistance in E. coli occurs via multiple chromosomal mutations and plasmid-mediated mechanisms .

Dosage Effects in Animal Models

The need for higher doses of Colistin A to achieve adequate concentrations for therapeutic effect raises concerns around the consequent further increase in nephrotoxicity . In animal models, Colistin A stimulated immune responses through increased inflammatory cell infiltration and the presence of lymphocytes, indicating potential immunomodulatory effects .

Metabolic Pathways

Colistin A is administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously, or as colistin sulfate when used orally . Due to its large molecular weight and its cationic properties at physiological pH, Colistin A passes through physiological membranes poorly and is mainly distributed within the extracellular space .

Transport and Distribution

Colistin A is a surface active agent which penetrates into and disrupts the bacterial cell membrane . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal . There is also evidence that polymyxins, like Colistin A, enter the cell and precipitate cytoplasmic components, primarily ribosomes .

Subcellular Localization

In human lung epithelial A549 cells, Colistin A was found to co-localize with early endosomes, lysosomes, and ubiquitin at 24 hours . Significantly increased lysosomal activity and the autophagic protein LC3A were observed after 0.5 and 1.0 mM Colistin A treatment at 24 hours . Colistin A also significantly co-localized with mitochondria and led to the alteration of mitochondrial morphology from filamentous to fragmented form .

准备方法

Synthetic Routes and Reaction Conditions: Colistin A is synthesized through a complex process involving the fermentation of Bacillus colistinus. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the active compound .

Industrial Production Methods: Industrial production of Colistin A involves large-scale fermentation followed by downstream processing to purify the antibiotic. The fermentation process is optimized for maximum yield, and the purification steps are designed to ensure high purity and potency of the final product .

化学反应分析

Types of Reactions: Colistin A undergoes several chemical reactions, including:

Oxidation: Colistin A can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the structure of Colistin A, potentially altering its activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions include various derivatives of Colistin A, which may have different levels of antibacterial activity and toxicity .

相似化合物的比较

Polymyxin B: Similar in structure and function to Colistin A but has different pharmacokinetics and pharmacodynamics.

Colistin B: Another variant of polymyxin E, with slightly different activity and toxicity profiles.

Polymyxin E2: Another component of the polymyxin E complex, often used in combination with Colistin A.

Uniqueness of Colistin A: Colistin A is unique due to its specific structure, which allows it to effectively target and disrupt the bacterial cell membrane. Its ability to act as a last-resort antibiotic for multidrug-resistant infections makes it a critical component in the fight against antibiotic resistance .

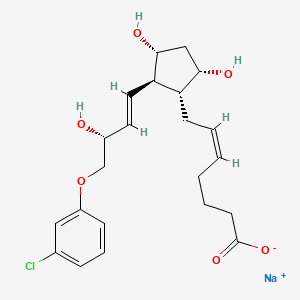

属性

CAS 编号 |

7722-44-3 |

|---|---|

分子式 |

C53H100N16O13 |

分子量 |

1169.5 g/mol |

IUPAC 名称 |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |

InChI |

InChI=1S/C53H100N16O13/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77)/t30?,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+/m1/s1 |

InChI 键 |

XDJYMJULXQKGMM-BZUHZWDSSA-N |

SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |

手性 SMILES |

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O |

规范 SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |

外观 |

Solid powder |

Key on ui other cas no. |

7722-44-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Colistin A; Colistin IV; Polymixin E1; Polymyxin E1; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)